molecular formula C14H23N B13026181 Adamantan-1-yl(cyclopropyl)methanamine

Adamantan-1-yl(cyclopropyl)methanamine

Katalognummer: B13026181
Molekulargewicht: 205.34 g/mol
InChI-Schlüssel: LZUZXILNRFXHMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adamantan-1-yl(cyclopropyl)methanamine is a compound that features a unique structure combining an adamantane moiety with a cyclopropyl group attached to a methanamine. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while the cyclopropyl group adds additional strain and reactivity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-1-yl(cyclopropyl)methanamine typically involves the reaction of adamantane derivatives with cyclopropyl-containing reagents. One common method is the reaction of 1-bromoadamantane with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Adamantan-1-yl(cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Adamantan-1-yl(cyclopropyl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of adamantan-1-yl(cyclopropyl)methanamine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the cyclopropyl group enhances binding affinity to certain receptors. This compound may act by modulating receptor activity or inhibiting specific enzymes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Adamantan-1-yl(cyclopropyl)methanamine is unique due to the presence of both the adamantane and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C14H23N

Molekulargewicht

205.34 g/mol

IUPAC-Name

1-adamantyl(cyclopropyl)methanamine

InChI

InChI=1S/C14H23N/c15-13(12-1-2-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-13H,1-8,15H2

InChI-Schlüssel

LZUZXILNRFXHMO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C23CC4CC(C2)CC(C4)C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.